2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole
Overview
Description
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with chloromethyl, ethyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzodiazole core . . The ethyl and fluoro substituents are introduced through alkylation and fluorination reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an amine derivative, while oxidation can yield an oxidized benzodiazole derivative.
Scientific Research Applications
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Research: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The fluoro group can enhance the compound’s binding affinity to its targets, while the benzodiazole core can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1H-benzo[d]imidazole: Similar in structure but lacks the ethyl and fluoro substituents.
2-chloromethyl-4(3H)-quinazolinone: Contains a quinazolinone core instead of a benzodiazole core.
Benzyl chloride: Contains a benzene ring with a chloromethyl group but lacks the heterocyclic structure.
Uniqueness
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluoro group can enhance its stability and binding affinity, while the ethyl group can influence its solubility and reactivity.
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPTVXCJFIFRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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